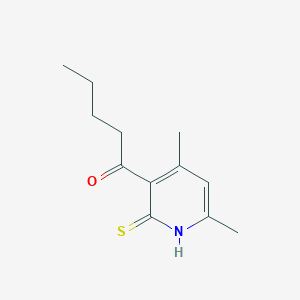
1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone, also known as DMTP, is a heterocyclic compound that has been used in scientific research for its potential therapeutic applications. DMTP is a member of the thioxopyridine family, which has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone is not fully understood. However, studies have suggested that 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone may exert its therapeutic effects through the inhibition of oxidative stress and inflammation. 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has also been shown to modulate various signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone can inhibit the growth of cancer cells and induce cell death. 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has also been shown to protect against oxidative stress and inflammation in various cell types. In animal studies, 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone in lab experiments is its potential therapeutic applications in various fields such as cancer and neurodegenerative diseases. 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has also been shown to have low toxicity in animal studies. However, one limitation of using 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone and its potential therapeutic applications. Future studies could investigate the effects of 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone in combination with other drugs or therapies. Additionally, research could focus on improving the solubility and bioavailability of 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone to enhance its therapeutic efficacy.
Méthodes De Synthèse
1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone can be synthesized through a multistep process involving the reaction of 2,4-pentanedione with thiosemicarbazide, followed by cyclization with acetic anhydride. The final product is obtained through a reaction with 4,6-dimethyl-2-chloropyridine.
Applications De Recherche Scientifique
1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has been studied for its potential therapeutic applications in various scientific fields. In the field of cancer research, 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation. 1-(4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinyl)-1-pentanone has also been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-4-5-6-10(14)11-8(2)7-9(3)13-12(11)15/h7H,4-6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGXBUYVTFAZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(NC1=S)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)

![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)